molecular formula C8H15BrO2 B14273583 2-Bromo-1,1-diethoxybut-2-ene CAS No. 141411-25-8

2-Bromo-1,1-diethoxybut-2-ene

Cat. No.: B14273583
CAS No.: 141411-25-8
M. Wt: 223.11 g/mol
InChI Key: QFZSCQMDGZILRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,1-diethoxybut-2-ene is an organic compound with the molecular formula C8H15BrO2 It is a brominated derivative of butene, featuring two ethoxy groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-diethoxybut-2-ene typically involves the bromination of 1,1-diethoxybut-2-ene. This can be achieved by reacting 1,1-diethoxybut-2-ene with bromine (Br2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored closely to avoid over-bromination and formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-diethoxybut-2-ene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-diethoxybut-1-ene.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxides (NaOR), and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination Reactions: The major product is 1,1-diethoxybut-1-ene.

    Oxidation and Reduction: Products include aldehydes, ketones, or alkanes.

Scientific Research Applications

2-Bromo-1,1-diethoxybut-2-ene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-diethoxybut-2-ene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a bromonium ion, which then undergoes further transformation depending on the reaction conditions. The molecular targets and pathways involved in its reactions are determined by the nature of the nucleophile or base used in the reaction.

Comparison with Similar Compounds

2-Bromo-1,1-diethoxybut-2-ene can be compared with other similar compounds such as:

    2-Bromo-1,1-dimethoxybut-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Bromo-1,1-diethoxyethane: Lacks the double bond present in this compound.

    1-Bromo-2,2-diethoxyethane: Different positioning of the bromine and ethoxy groups.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the ethoxy groups, which makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

141411-25-8

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

2-bromo-1,1-diethoxybut-2-ene

InChI

InChI=1S/C8H15BrO2/c1-4-7(9)8(10-5-2)11-6-3/h4,8H,5-6H2,1-3H3

InChI Key

QFZSCQMDGZILRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=CC)Br)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.